BAY-1797

Pain Inflammation Species Selectivity

BAY-1797 is the definitive P2X4 tool compound: the only commercially available antagonist combining oral bioavailability with consistent potency across human, mouse, and rat orthologs (IC50 108–233 nM). Unlike BX430 (inactive at rodent receptors), BAY-1797 enables chronic oral dosing in CFA inflammatory pain models without intrathecal injection. Its cryo-EM validated allosteric binding mode and >76-fold selectivity over P2X3 ensure unambiguous target engagement. ≥98% purity. For R&D only.

Molecular Formula C20H17ClN2O4S
Molecular Weight 416.876
CAS No. 2055602-83-8
Cat. No. B605926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-1797
CAS2055602-83-8
SynonymsBAY-1797;  BAY 1797;  BAY1797; 
Molecular FormulaC20H17ClN2O4S
Molecular Weight416.876
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26)
InChIKeyCSJYMAFXYMYNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-1797 (CAS 2055602-83-8) Product Evidence and Procurement Guide for P2X4 Research


BAY-1797 is a potent, orally active, and selective allosteric antagonist of the P2X4 purinergic receptor [1]. As a small molecule inhibitor, it targets the ATP-gated cation channel P2X4, a key player in inflammatory and neuropathic pain signaling pathways. Its identification and optimization were guided by structure-based drug design aimed at maintaining potency while mitigating CYP3A4 induction, a common liability in early leads [1][2].

Why BAY-1797 Cannot Be Simply Replaced by Another P2X4 Antagonist


While several small molecule antagonists target the P2X4 receptor, their distinct binding modes, species-specific activities, and pharmacokinetic profiles preclude simple substitution. BAY-1797 uniquely combines high potency across human, mouse, and rat orthologs with proven oral bioavailability, a feature not shared by many alternatives [1]. Notably, common comparators like BX430 lack activity at rodent receptors, severely limiting their utility in preclinical pain models [2][3]. Furthermore, the structural basis for BAY-1797's ortholog-spanning inhibition has been resolved, confirming a distinct allosteric binding pose that differentiates it even from other allosteric antagonists like BX430 [4].

BAY-1797 (CAS 2055602-83-8) Quantitative Evidence of Superiority


Species Cross-Reactivity: Human, Mouse, and Rat Potency

BAY-1797 is distinguished by its balanced, high potency across human, mouse, and rat P2X4 orthologs. In contrast, BX430, another well-characterized P2X4 antagonist, is reported to have no functional activity on mouse or rat P2X4 receptors. This cross-reactivity enables direct translation from in vitro human target validation to widely used rodent pain models [1].

Pain Inflammation Species Selectivity

Relative Potency Against Common P2X4 Antagonists

In a systematic comparison of antagonist pharmacology, BAY-1797 was shown to be among the most potent P2X4 antagonists available. For the human P2X4 receptor, its potency was equivalent to the best-in-class compounds PSB-12062 and BX-430, and superior to the widely used 5-BDBD. Critically, for mouse P2X4, BAY-1797 was more potent than all other tested antagonists, including PSB-12062 and PPADS, while 5-BDBD and BX-430 were inactive [1].

Pain Pharmacology P2X4

In Vivo Efficacy via Oral Administration

BAY-1797 is orally bioavailable and demonstrates robust efficacy in a standard mouse model of inflammatory pain. Oral administration of BAY-1797 dose-dependently reduced prostaglandin E2 (PGE2) levels in the paw and exhibited significant antinociceptive effects. In contrast, the potent P2X4 antagonist NP-1815-PX was shown to be effective only via intrathecal injection and did not produce an effect upon oral administration [1][2].

Pain Inflammation In Vivo Pharmacology

Selectivity Profile Against Other P2X Subtypes

BAY-1797 exhibits high selectivity for the P2X4 receptor over other P2X family members. It shows very weak or no activity on human P2X1, P2X3, and P2X7 receptors at concentrations up to 10 µM. The high selectivity window (up to 76-fold over P2X3 and 98-fold over P2X7) is essential for data interpretation and minimizes off-target effects in complex biological systems .

Pain Selectivity P2X Receptor Family

Structurally-Validated Allosteric Binding Mode

Cryo-EM structures have resolved the precise binding mode of BAY-1797 to the P2X4 receptor. BAY-1797 binds to an allosteric pocket at the subunit interface in the extracellular domain. While BX430 binds to the same general allosteric site, structural analysis reveals that BAY-1797 has a distinct, ortholog-specific binding pose, which is proposed to underlie its unique ability to inhibit human, mouse, and rat receptors, unlike BX430 [1].

Pain Structural Biology Allosteric Modulation

CYP3A4 Induction Liability Profile

A major hurdle in the development of early P2X4 inhibitors was substantial CYP3A4 induction in human hepatocytes, a liability linked to pregnane X receptor (PXR) activation. The discovery program for BAY-1797 was guided by structural data to ameliorate this liability. BAY-1797 itself was identified as a potent and selective P2X4 antagonist with a significantly reduced CYP3A4 induction profile compared to earlier lead compounds [1].

Drug Development ADME Hepatotoxicity

Validated Application Scenarios for BAY-1797 (CAS 2055602-83-8)


Preclinical In Vivo Studies of Inflammatory Pain

BAY-1797 is the tool compound of choice for investigating the role of P2X4 in inflammatory pain using rodent models. Its oral bioavailability and consistent activity at both mouse and rat orthologs enable chronic dosing studies without the need for invasive intrathecal injections. The demonstrated efficacy in the CFA-induced inflammatory pain model, including dose-dependent reduction of PGE2 and pain-related behavior, provides a robust and validated experimental paradigm [1].

Human Target Validation and Translational Pharmacology

For projects aiming to translate findings from animal models to human biology, BAY-1797 offers a unique advantage. Its high potency on human P2X4 (IC50 108 nM) is matched by robust activity on mouse P2X4 (IC50 112 nM), a profile not shared by many other tool compounds like BX430. This allows for parallel experiments in human cell lines and mouse primary cells or in vivo models, creating a consistent pharmacological bridge [2].

Structure-Based Drug Discovery (SBDD) Programs

The high-resolution cryo-EM structure of BAY-1797 bound to the P2X4 receptor provides an invaluable template for computational chemistry and structure-based design [3]. Researchers can use this structural information to understand the molecular determinants of ortholog-spanning inhibition and to guide the rational optimization of next-generation P2X4 antagonists with improved drug-like properties.

In Vitro Profiling of P2X4 Signaling Pathways

Due to its high selectivity for P2X4 over other P2X subtypes (e.g., >76-fold over P2X3), BAY-1797 is an ideal tool for dissecting P2X4-specific signaling in complex cellular environments where multiple purinergic receptors are expressed . This specificity reduces the need for multiple control compounds and simplifies data interpretation in assays measuring calcium flux, cytokine release, or other downstream effectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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